molecular formula C7H5BrN2O B580697 3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one CAS No. 1346809-61-7

3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one

Cat. No.: B580697
CAS No.: 1346809-61-7
M. Wt: 213.034
InChI Key: MIVZJHZGDCIYBT-UHFFFAOYSA-N
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Description

3-Bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is a heterocyclic compound that features a bromine atom attached to a pyrrolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one typically involves the bromination of pyrrolo[3,4-b]pyridine derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[3,4-b]pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is unique due to its specific substitution pattern and the presence of a bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

3-Bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antitumor, antimicrobial, and anti-inflammatory activities, supported by relevant studies and data.

  • Chemical Name : this compound
  • CAS Number : 1346809-61-7
  • Molecular Weight : 213.03 g/mol
  • Purity : 95% .

Antitumor Activity

Recent studies have indicated that derivatives of pyrrolo[3,4-b]pyridine structures exhibit significant anticancer properties. For instance, compounds within this class have been evaluated against various cancer cell lines, demonstrating cytotoxic effects:

CompoundCell LineIC50 (µM)
1fMDA-MB-231 (triple-negative)6.25
1dMDA-MB-23125
1bMCF-7 (HER2-positive)>50

These findings suggest that the structural modifications in pyrrolo[3,4-b]pyridine derivatives can enhance their anticancer efficacy .

Antimicrobial Activity

The antimicrobial properties of pyrrolo[3,4-b]pyridine derivatives have also been explored. A study reported the minimum inhibitory concentration (MIC) values for several compounds against Mycobacterium tuberculosis and other pathogens:

CompoundMIC (µg/mL)Activity
15>160Inactive
16<0.15Good activity
173.13Moderately active

The compounds demonstrated varying degrees of activity against bacterial strains, indicating their potential as lead compounds for developing new antimycobacterial agents .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrrolo[3,4-b]pyridine derivatives are noteworthy as well. Compounds have shown the ability to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process:

CompoundIC50 (µM)Comparison to Celecoxib (IC50 = 0.04 µM)
50.04Comparable
60.04Comparable

These results highlight the potential of these compounds as alternatives or adjuncts to traditional anti-inflammatory medications .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[3,4-b]pyridine derivatives. Modifications at specific positions on the pyrrolopyridine scaffold can significantly influence their pharmacological profiles:

  • Substituents in the para position : Enhancements in insulin sensitivity were observed with various para-substituted phenyl groups.
  • Amino and halogen substitutions : These modifications have been linked to increased cytotoxicity against cancer cell lines.

Case Studies

Several case studies have illustrated the therapeutic potential of pyrrolo[3,4-b]pyridine derivatives:

  • Anticancer Efficacy : A study evaluated a series of compounds against breast cancer cell lines, revealing that specific substitutions led to significant reductions in cell viability.
  • Antimycobacterial Activity : Another study highlighted a derivative with a unique substitution pattern that exhibited remarkable potency against Mycobacterium tuberculosis, suggesting a pathway for further drug development.

Properties

IUPAC Name

3-bromo-5,6-dihydropyrrolo[3,4-b]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-1-4-2-10-7(11)6(4)9-3-5/h1,3H,2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVZJHZGDCIYBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)N1)N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744766
Record name 3-Bromo-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346809-61-7
Record name 3-Bromo-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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